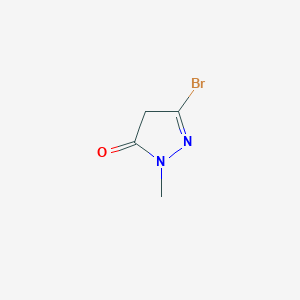
1,2,3,4-Tetra-O-acetyl-D-xylopyranose
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a synthetic intermediate . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics . It also contributes to the study of diabetes and neurodegenerative diseases .
Synthesis Analysis
The classical acetylation of D-xylose results in the formation of 1,2,3,4-tetra-O-acetyl-D-xylopyranose . This mixture is used without further purification for the glycosylation reaction with 2-bromoethanol in the presence of BF3·Et2O .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is C13H18O9 . Its molecular weight is 318.28 .Chemical Reactions Analysis
Photobromination of tetra-O-acetyl-β-D-xylopyranose gives a crystalline product with bromine replacing the axial hydrogen atom at C-5 . Nucleophilic displacement of the bromine afforded compounds with inverted stereochemistry at this centre .Physical And Chemical Properties Analysis
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a white crystalline solid . It should be stored at 0 to 8 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1,2,3,4-Tetra-O-acetyl-D-xylopyranose” is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . This property makes it valuable in the field of chemical synthesis where it can be used to manipulate and create other complex molecules.
Biochemistry
In biochemistry, this compound can be used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) and are important in many biological processes.
Pharmacology
The compound can also be used in the field of pharmacology for the synthesis of D-glucose6-phosphate . D-glucose6-phosphate plays a crucial role in glycolysis and gluconeogenesis, two key metabolic pathways.
Enzymology
Phosphorylated derivatives of “1,2,3,4-Tetra-O-acetyl-D-xylopyranose” have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that catalyzes the conversion of glucose-6-phosphate to inositol-3-phosphate, a key step in the biosynthesis of inositol, a molecule that plays a role in various cellular processes.
Surfactant Production
The compound can also be used for the preparation of anionic surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide variety of applications, from detergents and soaps to emulsifiers in foods and pharmaceuticals.
Mecanismo De Acción
Target of Action
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a research chemical compound that is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics .
Mode of Action
The compound interacts with its targets by replacing the axial hydrogen atom at C-5 . This interaction results in changes in the structure of the target molecules, which can affect their function and activity.
Biochemical Pathways
The compound is involved in the synthesis of monosaccharides by oxidation of furfural derivatives . It also contributes to the study of diabetes and neurodegenerative diseases . The affected pathways and their downstream effects are subject to ongoing research.
Result of Action
The compound has been shown to have antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) . None of the tested compounds exhibited mutagenic activity in the Ames test .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-D-xylopyranose | |
CAS RN |
62929-49-1 | |
| Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)





![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)



